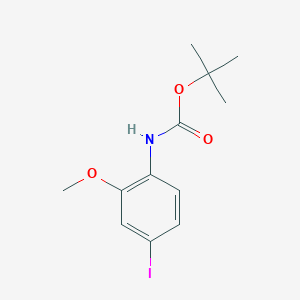

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

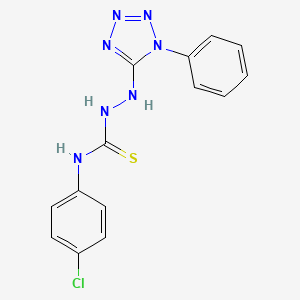

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H16INO3 . It has a molecular weight of 349.16 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds often involves the use of oxalyl chloride for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% . Another method involves the use of water and trifluoroacetic acid, followed by treatment with potassium carbonate in dichloromethane .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H16INO3 . This indicates that the compound contains 12 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用

Building Blocks in Organic Synthesis

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate serves as an important intermediate or building block in organic synthesis. It has been utilized in the synthesis of biologically active compounds, indicating its versatility in constructing complex molecules. For instance, a study highlights the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing its utility as a N-(Boc)-protected nitrone equivalent in reactions with organometallics to yield N-(Boc)hydroxylamines, which are valuable in organic synthesis (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Directed Lithiation and Synthesis of Substituted Products

Directed lithiation techniques involving this compound allow for the selective introduction of functional groups at strategic positions within molecules. A study demonstrates the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products, highlighting the compound's role in facilitating specific transformations in synthetic chemistry (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Facile Synthesis of Indoles

The compound is also instrumental in the synthesis of indoles with oxygen-bearing substituents. A particular method involves cyclization of tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates with potassium tert-butoxide in tert-butyl alcohol, illustrating its applicability in creating complex heterocyclic structures which are prevalent in many pharmaceuticals and natural products (Y. Kondo, S. Kojima, T. Sakamoto, 1997).

Intermediate in Biologically Active Compounds

Furthermore, this compound is a key intermediate in the synthesis of certain biologically active compounds, such as omisertinib (AZD9291), demonstrating its importance in pharmaceutical research and development. The rapid synthetic method established for this compound, including acylation, nucleophilic substitution, and reduction steps, underscores its significance in facilitating efficient and scalable synthetic routes (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).

特性

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDSPHGUAIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2766455.png)

![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)